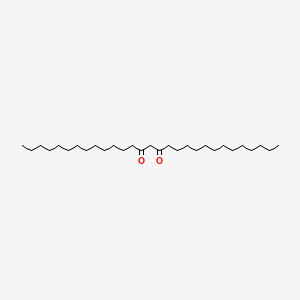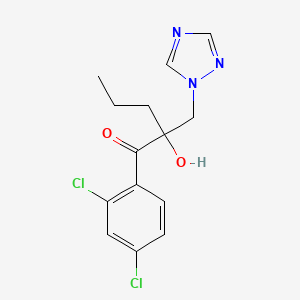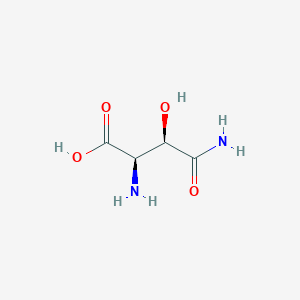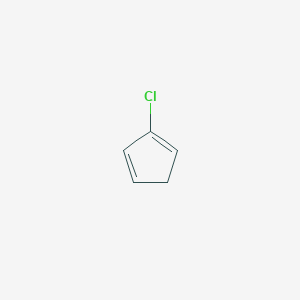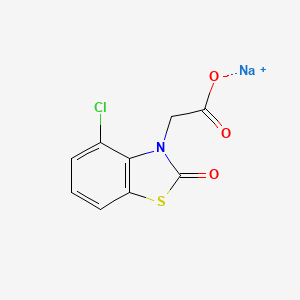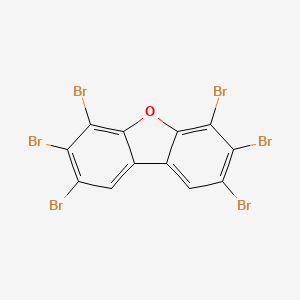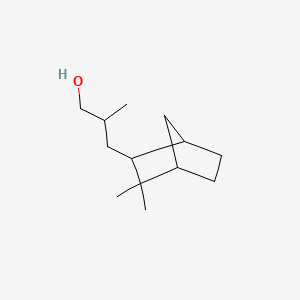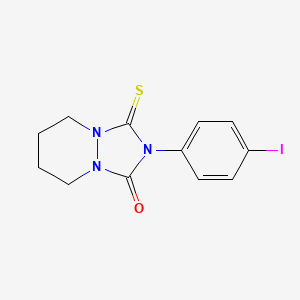
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- est un composé organique complexe de formule moléculaire C12H12IN3OS. Ce composé se caractérise par sa structure unique, qui comprend un noyau triazolo-pyridazinone et un groupe iodophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation du noyau triazolo-pyridazinone, suivie de l'introduction du groupe iodophényle et de la fonctionnalité thioxo. Les réactifs courants utilisés dans ces réactions comprennent l'iode, la thiourée et divers solvants organiques. Les conditions de réaction exigent souvent des températures et des niveaux de pH contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle ou des procédés en continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, la rentabilité et les considérations environnementales. Les méthodes de production industrielle visent à optimiser les conditions de réaction, à minimiser les déchets et à assurer une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en un thiol ou d'autres formes réduites.
Substitution : Le groupe iodophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines, les thiols). Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du composé peut produire des sulfoxydes ou des sulfones, tandis que la substitution nucléophile peut produire une variété de dérivés iodophényles.
Applications de recherche scientifique
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à perturber les membranes cellulaires bactériennes ou à inhiber les enzymes clés impliquées dans le métabolisme bactérien. En recherche sur le cancer, le composé peut exercer ses effets en induisant l'apoptose (mort cellulaire programmée) ou en inhibant la prolifération cellulaire par diverses voies de signalisation.
Applications De Recherche Scientifique
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophenyl)-3-thioxo- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- comprennent d'autres dérivés de triazolo-pyridazinone avec différents substituants. Voici quelques exemples :
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-chlorophényl)-3-thioxo-
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-bromophényl)-3-thioxo-
Unicité
L'unicité de 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-2-(4-iodophényl)-3-thioxo- réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe iodophényle, en particulier, peut améliorer sa réactivité et son activité biologique par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
58744-74-4 |
|---|---|
Formule moléculaire |
C12H12IN3OS |
Poids moléculaire |
373.21 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12IN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
Clé InChI |
ITIQWIHXDWCDTN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


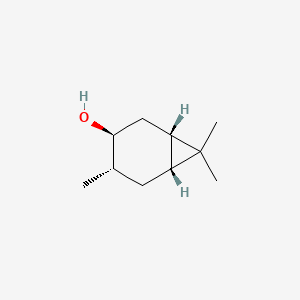
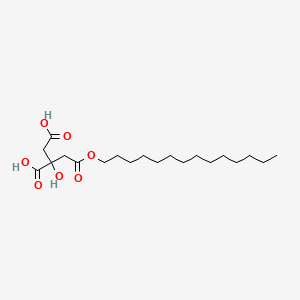
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
